molecular formula C19H14BrNO3S2 B2527777 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 301687-69-4

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No.: B2527777
CAS No.: 301687-69-4
M. Wt: 448.35
InChI Key: AFRNHDVVLHZGOZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C19H14BrNO3S2 and its molecular weight is 448.35. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their antitumor activity, showing moderate activity against most human cancer cell lines. A specific derivative exhibited notable sensitivity against the CCRF-CEM leukemia cell line, highlighting its potential in cancer treatment research (Horishny & Matiychuk, 2021). Further exploration into 5-ylidene derivatives of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one showed moderate antitumor activity across various malignant tumor cells, indicating a broader applicability in cancer research (Horishny, Chaban, & Matiychuk, 2020).

Antimicrobial Activity

Compounds derived from 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid have been synthesized and tested for their antimicrobial properties. Some of these derivatives exhibited promising activities against a range of microorganisms, suggesting potential for the development of new antimicrobial agents. This includes notable efficacy against both Gram-negative and Gram-positive bacterial strains, as well as fungal pathogens, indicating a wide spectrum of antimicrobial action (Deep et al., 2014).

Synthesis and Characterization

The synthesis routes for these compounds involve reactions that highlight their versatile chemical properties. For instance, the compound's derivatives have been synthesized through reactions with ethanol, amines, and other agents, leading to esters and amides with predicted physicochemical properties and drug likeness. This showcases the compound's potential as a scaffold for further pharmacological exploration (Horishny & Matiychuk, 2021). Additionally, new thiazolidinone, thiazoline, and thiophene derivatives have been developed through synthetic pathways involving key intermediates derived from the compound, demonstrating its utility in the creation of diverse chemical entities with potential biological activity (Gouda et al., 2010).

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3S2/c20-14-8-4-7-13(9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-5-2-1-3-6-12/h1-9,11,15H,10H2,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRNHDVVLHZGOZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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